Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 442556-24-3
VCID: VC7041787
InChI: InChI=1S/C27H27N3O5S/c1-5-12-35-27(33)24-17(3)29-26(36-15-23(32)30-20-9-7-6-8-16(20)2)19(14-28)25(24)18-10-11-21(31)22(13-18)34-4/h5-11,13,25,29,31H,1,12,15H2,2-4H3,(H,30,32)
SMILES: CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Molecular Formula: C27H27N3O5S
Molecular Weight: 505.59

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

CAS No.: 442556-24-3

Cat. No.: VC7041787

Molecular Formula: C27H27N3O5S

Molecular Weight: 505.59

* For research use only. Not for human or veterinary use.

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate - 442556-24-3

Specification

CAS No. 442556-24-3
Molecular Formula C27H27N3O5S
Molecular Weight 505.59
IUPAC Name prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Standard InChI InChI=1S/C27H27N3O5S/c1-5-12-35-27(33)24-17(3)29-26(36-15-23(32)30-20-9-7-6-8-16(20)2)19(14-28)25(24)18-10-11-21(31)22(13-18)34-4/h5-11,13,25,29,31H,1,12,15H2,2-4H3,(H,30,32)
Standard InChI Key OGFYJJJDXGEJFK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N

Introduction

The compound Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic molecule belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, including calcium channel blocking properties, which make them useful in treating hypertension and other cardiovascular conditions. This specific compound features multiple functional groups, such as a cyano group, hydroxy group, methoxy group, and an o-tolylamino moiety, suggesting potential for varied biological activities.

Synthesis

The synthesis of dihydropyridine derivatives typically involves multicomponent reactions, such as the Hantzsch reaction, which combines an aldehyde, a β-ketoester, and an amine . For this specific compound, the synthesis might involve similar principles but with additional steps to incorporate the o-tolylamino group.

Steps in Synthesis:

  • Starting Materials: Aldehyde, β-ketoester, and an amine.

  • Reaction Conditions: Typically involves heating in the presence of a catalyst.

  • Modification Steps: Additional reactions to introduce the o-tolylamino group.

Biological Activities and Applications

Dihydropyridines are primarily known for their calcium channel blocking properties, which are beneficial in treating hypertension and angina. The presence of the o-tolylamino group in this compound could potentially alter its biological activity profile, offering opportunities for targeted therapeutic applications.

Potential Applications:

  • Cardiovascular Diseases: As a calcium channel blocker.

  • Neurological Disorders: Potential for neuroprotective effects due to its complex structure.

Future Directions:

  • Optimization of Synthesis: Improving yield and purity.

  • Biological Activity Studies: In-depth analysis of its pharmacological effects.

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